Linalool oxide

Flavor Chemistry Sensory Science Fragrance Formulation

Linalool oxide (CAS 1365-19-1) is an oxygenated monoterpenoid ether with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol. It is commercially supplied as a mixture of its cis- and trans-furanoid isomers , with a typical purity specification of ≥95.0% to 100.0% sum of isomers.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 1365-19-1
Cat. No. B073778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinalool oxide
CAS1365-19-1
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CO1)O)C
InChIInChI=1S/C10H18O2/c1-5-10(4)7-6-8(12-10)9(2,3)11/h5,8,11H,1,6-7H2,2-4H3
InChIKeyBRHDDEIRQPDPMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Linalool Oxide (CAS 1365-19-1): Procurement-Grade Specifications and Physicochemical Profile for F&F and Research Applications


Linalool oxide (CAS 1365-19-1) is an oxygenated monoterpenoid ether with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol [1]. It is commercially supplied as a mixture of its cis- and trans-furanoid isomers , with a typical purity specification of ≥95.0% to 100.0% sum of isomers . The compound is a colorless to pale-yellow liquid with a density of 0.945 g/mL at 20 °C (lit.) and a boiling point of 188 °C [2]. Linalool oxide is listed as a permitted food additive in the U.S. (21 CFR 172.515) and is registered as a designated additive in Japan [3]. It is primarily used as a flavor and fragrance ingredient, imparting a characteristic sweet, floral, and woody-earthy aroma [1].

Linalool Oxide vs. Linalool and Other Monoterpenoids: Why Direct Substitution Compromises Flavor Authenticity, Biological Efficacy, and Safety Margins


Linalool oxide is not simply an oxidized form of linalool; it is a structurally distinct cyclic ether with a unique combination of sensory, bioactivity, and toxicological profiles. While linalool is a primary alcohol and a potent floral odorant [1], linalool oxide's cyclic furanoid structure alters its volatility, odor threshold, and interaction with biological targets [2]. Critically, linalool oxide exhibits markedly different antimicrobial activity and safety margins compared to linalool [3]. Substituting linalool oxide with linalool, linalyl acetate, or other monoterpenoids in formulations intended for flavor authenticity, insect lure specificity, or biological activity can lead to significant deviations in performance, sensory perception, and regulatory compliance. The following quantitative evidence guide details these specific, measurable points of differentiation that justify the selective procurement of linalool oxide (CAS 1365-19-1).

Linalool Oxide (1365-19-1) Quantitative Differentiation: Head-to-Head Comparisons with Linalool, Linalyl Acetate, and In-Class Analogs


Odor Threshold and Sensory Profile: Linalool Oxide Exhibits ~550-Fold Lower Odor Potency than Linalool, Enabling Blending and Functional Fragrance Applications

Linalool oxide has a significantly higher odor threshold (lower potency) compared to the parent compound linalool, making it less dominating in complex fragrance blends. Specifically, (Z)-linalool oxide and (E)-linalool oxide exhibit odor thresholds of 320 μg/kg in water, whereas linalool exhibits an odor threshold of 0.58 μg/kg [1]. This represents a ~552-fold difference in potency. In air, linalool oxide (mixture) has an odor threshold of 3.2 ng/L, while linalool is significantly more potent at 0.58 ng/L [2].

Flavor Chemistry Sensory Science Fragrance Formulation

Antimicrobial Activity: Linalool Oxide Demonstrates Negligible Antibacterial Activity Compared to Linalool, a Critical Distinction for Preservative and Flavor Applications

In a head-to-head study against ESBL-producing Escherichia coli strains, linalool oxide was found to be inactive at the maximum tested concentration of 1024 μg/mL, whereas linalool inhibited all tested strains with MIC and MBC values ranging from 256 μg/mL to 1024 μg/mL [1]. This demonstrates that the oxidation of linalool to its oxide form effectively abolishes its direct antibacterial activity under these conditions.

Antimicrobial Food Preservation Essential Oil Research

Subchronic Oral Toxicity: Linalool Oxide Has a 6.25-Fold Lower NOAEL than Linalool, Necessitating Distinct Safety and Formulation Strategies

A 13-week subchronic toxicity study in Crl:CD(SD) rats established a No-Observed-Adverse-Effect Level (NOAEL) of 80 mg/kg bw/day for linalool oxide (furanoid) [1]. In contrast, the reported NOAEL for linalool is 500 mg/kg bw/day [2]. This indicates that linalool oxide is 6.25-fold more toxic in this subchronic oral exposure model.

Toxicology Food Safety Regulatory Compliance

Anticonvulsant and Antinociceptive Activity: Linalool Oxide Demonstrates In Vivo Pharmacological Activity Distinct from Simple Fragrance Use

In male Swiss mice, linalool oxide (OXL) administered intraperitoneally at doses of 50, 100, and 150 mg/kg exhibited significant anticonvulsant and antinociceptive activities without causing motor impairment [1]. Specifically, OXL significantly reduced the duration of tonic seizures in the Maximum Electroshock (MES) test (p < .01 or p < .001) and increased the latency to first seizure in the pentylenetetrazol (PTZ) test (p < .01 at 150 mg/kg). In the acetic acid-induced writhing test, OXL significantly reduced the number of writhes (p < .001).

Neuropharmacology Analgesic Anticonvulsant

Insect Attraction Specificity: Linalool Oxide Acts as a Generalist Plant-Based Lure for Multiple Disease Vectors, a Function Not Replicated by Linalool

Linalool oxide (LO) has been identified as an effective single plant-based lure for trapping multiple mosquito disease vectors, including Aedes aegypti (dengue vector) and Aedes mcintoshi (Rift Valley fever vector) [1]. This attractive activity is specific to the oxide; linalool itself does not demonstrate the same broad-spectrum lure capability in these field settings.

Vector Control Semiochemistry Entomology

Linalool Oxide (CAS 1365-19-1) Applications: Where Quantified Differentiation Directly Informs Optimal Use Cases


Precision Flavor and Fragrance Blending

Due to its ~550-fold higher odor threshold compared to linalool [1], linalool oxide is ideally suited for use as a subtle, long-lasting base note in fine fragrances and complex flavor reconstitutions. It provides a sweet-woody, floral-earthy nuance without overpowering more volatile top notes, a function linalool cannot fulfill due to its high potency [2]. Procurement of high-purity linalool oxide (≥95% sum of isomers) is critical for achieving this specific blending effect.

Non-Antimicrobial Flavoring Agent for Fermented Products

For fermented foods and beverages where maintaining live microbial cultures is essential, linalool oxide offers a flavoring option with negligible antibacterial activity (MIC > 1024 μg/mL) compared to linalool (MIC 256–1024 μg/mL) [3]. This allows formulators to impart a floral, woody flavor without risking inhibition of beneficial fermentation microbes. This application directly leverages the quantified loss of antimicrobial function in the oxide derivative.

Mosquito Vector Surveillance and Control

Linalool oxide's demonstrated efficacy as a generalist attractant for Aedes aegypti and other disease-vectoring mosquitoes makes it a valuable tool for entomological surveillance and trap development [4]. Research and field applications require pure linalool oxide to ensure consistent lure performance, as the attractive property is not shared by the parent compound linalool. This use case is directly supported by field study evidence of its unique semiochemical activity.

In Vivo Pharmacological Reference Standard

Given the established dose-dependent anticonvulsant and antinociceptive effects in rodent models (effective doses of 50–150 mg/kg i.p.) [5], linalool oxide serves as a valuable reference compound for neuropharmacology research. Studies investigating monoterpenoid mechanisms of action require high-purity linalool oxide to ensure reproducible and specific biological outcomes, distinct from those of linalool or other analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linalool oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.